2-amino-2-(4-phenylmethoxyphenyl)propanamide
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Overview
Description
2-amino-2-(4-phenylmethoxyphenyl)propanamide is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-phenylmethoxyphenyl)propanamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-phenylmethoxyphenyl)propanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylmethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-2-(4-phenylmethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: Shares a similar amino group but differs in the overall structure and properties.
N-(2-amino-4-methylphenyl)propanamide: Similar in having an amino group and propanamide backbone but differs in the substituents on the aromatic ring.
Uniqueness
2-amino-2-(4-phenylmethoxyphenyl)propanamide is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H18N2O2/c1-16(18,15(17)19)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H2,17,19) |
InChI Key |
ZANZONWMNRAGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)N)N |
Origin of Product |
United States |
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